molecular formula C9H18BrNO2 B12294883 trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide

trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide

Cat. No.: B12294883
M. Wt: 252.15 g/mol
InChI Key: DVSQBUUDEVNABC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of amino alcohols.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Propanone Moiety: The propanone group can be introduced through aldol condensation or other carbonyl addition reactions.

    Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and other specialized compounds.

Mechanism of Action

The mechanism of action of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-2-piperidinyl)-2-propanone: Lacks the hydrobromide salt form.

    1-(3-Methoxy-2-piperidinyl)-2-butanone: Similar structure with a butanone moiety instead of propanone.

    1-(3-Methoxy-2-piperidinyl)-2-pentanone: Similar structure with a pentanone moiety.

Uniqueness

Trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity.

Properties

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

1-(3-methoxypiperidin-2-yl)propan-2-one;hydrobromide

InChI

InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H

InChI Key

DVSQBUUDEVNABC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(CCCN1)OC.Br

Origin of Product

United States

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